Isoxazole, 4,4'-methylenebis[3,5-dimethyl-
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Overview
Description
Isoxazole, 4,4’-methylenebis[3,5-dimethyl-] is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through various methods, including metal-free synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) . Another method includes the condensation of primary nitro compounds with aldehydes or activated ketones . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high purity and yield. The use of homogeneous and heterogeneous catalysts is common in industrial settings to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4,4’-methylenebis[3,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: Conversion of isoxazole derivatives to their corresponding oximes or other oxidized forms.
Reduction: Reduction of isoxazole rings to form amines or other reduced products.
Substitution: Substitution reactions involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper (I) acetylides, palladium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oximes, while reduction reactions can produce amines .
Scientific Research Applications
Isoxazole, 4,4’-methylenebis[3,5-dimethyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoxazole, 4,4’-methylenebis[3,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit p38 MAP kinase, which is involved in inflammatory responses .
Comparison with Similar Compounds
Isoxazole, 4,4’-methylenebis[3,5-dimethyl-] can be compared with other similar compounds, such as:
Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.
Oxadiazole: Contains oxygen and nitrogen atoms in the ring, similar to isoxazole.
Isothiazole: Contains sulfur and nitrogen atoms in the ring.
These compounds share some structural similarities but differ in their chemical properties and biological activities, making each unique in its applications and effects .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-6-10(8(3)14-12-6)5-11-7(2)13-15-9(11)4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJTGVTOXTFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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